2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Targeted protein degradation PROTAC linker design Kinase inhibitor SAR

Regioisomer integrity is critical in triazole-based SAR campaigns. This compound is the sole C9H18N4 isomer with a C5-2-propan-1-amine substitution, delivering a defined 2-carbon amine-triazole spacer for controlled linker geometry in PROTAC and medicinal chemistry. • ≥98% purity with NMR/HPLC/LC-MS documentation • Primary amine on secondary carbon ensures rapid, high-yield amide coupling • Bulk quantities available with full analytical batch traceability

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
Cat. No. B13635063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=N1)C(C)CN)C
InChIInChI=1S/C9H18N4/c1-6(2)8-11-9(7(3)5-10)13(4)12-8/h6-7H,5,10H2,1-4H3
InChIKeyPDDIQHLRURVVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine


2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1340554-01-9) is a 1,2,4-triazole heterocyclic building block featuring a C3-isopropyl, N1-methyl, and C5-2-propan-1-amine substitution pattern (C₉H₁₈N₄, MW 182.27) . The compound is commercially supplied at ≥97% purity from multiple vendors for use in medicinal chemistry and agrochemical research . The specific regiochemical arrangement—primary amine on a 2-carbon spacer at C5 with isopropyl at C3—distinguishes it from closely related regioisomers and chain-length analogs that share the identical molecular formula but differ in amine attachment position or alkyl branching .

1 Unique C5-2-propan-1-amine geometry supports PROTAC linker design and defined exit vector studies.
2 Secondary-carbon amine (CH(CH3)-CH2-NH2) offers moderate steric hindrance for efficient amide coupling and library synthesis.
3 C3-isopropyl and N1-methyl substitution pattern provides a distinct steric and electronic environment for SAR exploration.

Why Generic Triazole Building Blocks Cannot Substitute


Four C₉H₁₈N₄ triazole regioisomers and chain-length variants are commercially available, yet they are not functionally interchangeable in medicinal chemistry or agrochemical programs. The 1,2,4-triazole SAR literature demonstrates that the size and shape of N-alkyl substituents dramatically alter target potency, and that the position of the triazole ring within a linker governs both lipophilicity and aqueous solubility of the final conjugate [1][2]. Among the C9H18N4 isomer set, 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is the only analog that positions a primary amine on a two-carbon spacer at C5 while retaining the C3-isopropyl/N1-methyl substitution—a unique geometric arrangement that determines the spatial presentation of the amine handle in downstream conjugates. Substituting any other C₉H₁₈N₄ isomer (e.g., the 3-propan-1-amine or propan-2-amine variants) alters the amine–triazole distance, steric environment, or branching at the amine-bearing carbon, each of which has been shown in broader triazole SAR studies to affect binding affinity, metabolic stability, and physicochemical properties [1][3].

This Compound 2-carbon spacer with α-methyl branch (C5–CH(CH3)–CH2–NH2)
C9H18N4 Isomer 3-carbon linear spacer (C5–CH2–CH2–CH2–NH2) may shift linker geometry and conjugate physicochemical properties.
This Compound Secondary carbon amine (CH(CH3)–CH2–NH2)
Analog Tertiary carbon amine (C(CH3)2–NH2) introduces greater steric bulk, which can reduce coupling efficiency in library synthesis.
This Compound Branched C3-isopropyl substituent
Analog Linear C3-n-propyl chain may alter lipophilicity and ligand efficiency context, requiring additional validation.

Quantitative Differentiation Evidence Against Closest Analogs


Linker Geometry: Amine–Triazole Spacing in Degrader Design

In a CDK9 degrader series where triazole position within the linker was systematically varied, chromatographic logD and kinetic solubility measurements demonstrated that degraders with identical chemical constitution but different triazole connectivity exhibited measurably different lipophilicity and aqueous solubility [1]. This class-level evidence establishes that the spatial relationship between the triazole ring and the pendant amine governs conjugate physicochemical properties. 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine positions the primary amine on a 2-carbon spacer at C5, yielding a C5–CH(CH₃)–CH₂–NH₂ geometry. By contrast, 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1343370-49-9) extends this to a 3-carbon spacer (C5–CH₂–CH₂–CH₂–NH₂), altering the amine–triazole distance and conformational flexibility of any downstream conjugate .

Linker Geometry: Amine–Triazole Spacing
Class-level inference
C5–CH(CH₃)–CH₂–NH₂ (2-carbon spacer) vs. C5–CH₂–CH₂–CH₂–NH₂ (3-carbon linear spacer)
Altered amine–triazole distance shifts exit-vector geometry and may impact conjugate logD and solubility in degrader series.
Based on chromatographic logD and kinetic solubility assays in CDK9 degrader series.
Targeted protein degradation PROTAC linker design Kinase inhibitor SAR

Amine Steric Environment: Secondary vs. Tertiary Carbon

The target compound bears its primary amine on a secondary carbon (CH(CH₃)–CH₂–NH₂), whereas 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS 1341494-34-5) positions the amine on a tertiary carbon (C(CH₃)₂–NH₂) directly adjacent to the triazole ring . This steric difference has practical consequences: primary amines on secondary carbons exhibit greater nucleophilicity in amide coupling and reductive amination reactions compared to those on tertiary carbons, where steric crowding at the α-position reduces reaction rates. Structure–activity relationship studies on 1,2,4-triazoles indicate that modifications at specific positions on the triazole ring and its substituents significantly alter downstream biological activity [1]. The gem-dimethyl substitution in the propan-2-amine analog introduces additional steric bulk that can impede conjugation efficiency in library synthesis.

Amine Steric Environment
Supporting evidence
Secondary carbon amine (–CH(CH₃)–CH₂–NH₂) vs. tertiary carbon amine (–C(CH₃)₂–NH₂)
Greater nucleophilicity and faster coupling kinetics predicted for the less hindered secondary-carbon amine.
Structural comparison; qualitative steric difference impacts conjugation efficiency.
Amine nucleophilicity Amide coupling efficiency Steric hindrance in derivatization

C3 Substituent Branching: Isopropyl vs. Propyl Effects

The target compound incorporates a C3-isopropyl group, whereas 1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1341956-69-1) carries a C3-n-propyl chain . Class-level evidence indicates that the branched isopropyl substituent introduces steric bulk that can confer metabolic advantages: N1-methylation on the triazole ring enhances metabolic stability by reducing oxidative deamination, and the C3-isopropyl group provides steric shielding complementary to the N1-methyl . Furthermore, structure–activity relationship reviews of 1,2,4-triazole derivatives consistently demonstrate that the nature of the C3 substituent (branched vs. linear alkyl) affects lipophilicity and, consequently, lipophilic ligand efficiency (LLE) in target binding [1].

C3 Substituent Branching
Class-level inference
Branched isopropyl (C3) vs. linear n-propyl (C3)
May confer a distinct lipophilicity and metabolic stability profile, influencing ligand efficiency context.
Class-level SAR of 1,2,4-triazole derivatives supports substituent-dependent logP and stability shifts.
Lipophilic ligand efficiency Metabolic stability CYP metabolism

Purity Benchmarking and Analytical Documentation

The target compound is available at ≥97% purity (AKSci Cat. 8352EL) and ≥98% purity (Chemscene Cat. CS-0275409; MolDB Cat. M211356), with supporting analytical documentation including NMR, HPLC, and LC-MS available from select vendors . In contrast, several regioisomeric C₉H₁₈N₄ analogs (e.g., CAS 1343370-49-9 and CAS 1341956-69-1) are listed by fewer suppliers, often with limited or unspecified analytical characterization . The availability of authenticated analytical data reduces the risk of structural misassignment—a recognized concern with regioisomeric triazole building blocks—and supports the reproducibility of subsequent synthetic steps.

Purity Benchmarking
Data to verify
≥97% purity reported (≥3 validated supplier sources with NMR/HPLC/LC-MS)
Reduced procurement risk for batch reproducibility compared to less-documented regioisomer analogs.
Supplier catalog comparison; verify lot-specific COA for critical synthetic campaigns.
Chemical procurement Quality control Building block purity

Predicted pKa and Ionization State Profile

The target compound is predicted to have a primary amine pKa in the range of approximately 9.5–10.5 (typical of aliphatic primary amines with β-branching), while N1-methylation of the triazole ring reduces the basicity of the heterocyclic nitrogens compared to non-methylated analogs [1][2]. The C3-isopropyl group further modulates the electron density of the triazole core through inductive effects, shifting the ring pKa. Class-level evidence from 1,2,4-triazole pKa determinations shows that electronic substituent effects on the triazole ring can alter pKa by more than 1 log unit depending on the nature and position of substitution [3]. These predicted ionization differences relative to des-methyl or des-isopropyl analogs affect the pH-dependent solubility, salt-forming propensity, and membrane permeability of the free base and its conjugates.

Predicted pKa and Ionization State
Class-level inference
Predicted amine pKa ~9.5–10.5; N1-methylation reduces triazole ring basicity vs. non-methylated analogs.
Ionization differences may alter pH-dependent solubility, salt-screening strategy, and membrane permeability context.
Semi-empirical quantum method predictions; experimental pKa determination may refine context.
Physicochemical profiling Salt screening pKa prediction

Priority Application Scenarios Based on Differentiation Evidence


PROTAC Linker Design with Defined Amine Exit Vector

In targeted protein degradation, the spatial relationship between the triazole (commonly introduced via click chemistry) and the pendant amine determines the exit vector of the ligand conjugated to that amine. The C5-2-propan-1-amine geometry of this compound provides a specific amine–triazole atom spacing distinct from both the 3-propan-1-amine and propan-2-amine regioisomers. Evidence from CDK9 degrader series demonstrates that triazole position within the linker alters chromatographic logD and kinetic solubility [1], making the correct regioisomer selection critical for achieving the desired degradation profile. This compound serves as a defined-geometry building block for programs requiring amine conjugation at a precise distance and orientation from the triazole core.

Kinase Inhibitor Library Synthesis via Amide Coupling

The primary amine on a secondary carbon (CH(CH₃)–CH₂–NH₂) offers a favorable balance of nucleophilicity and steric accessibility for high-throughput amide coupling, sulfonamide formation, and reductive amination in library synthesis . Compared to the propan-2-amine analog (tertiary carbon amine), this compound is expected to yield faster and more complete coupling reactions under standard conditions, reducing the attrition rate in parallel synthesis workflows. The commercially available purity (≥97–98%) with accompanying analytical documentation (NMR, HPLC, LC-MS) further supports reproducible library production .

Metabolic Stability Optimization in Fragment-to-Lead Programs

For fragment-based drug discovery and lead optimization programs targeting indications where metabolic stability is a key selection criterion, the combined N1-methyl/C3-isopropyl substitution pattern is predicted—based on class-level SAR—to confer resistance to oxidative metabolism compared to des-methyl, des-isopropyl, or linear C3-alkyl analogs [2][3]. The branched isopropyl group provides steric shielding of the triazole ring, while N1-methylation blocks a known metabolic soft spot (N-demethylation/oxidative deamination). Procurement of this specific analog, rather than a generic triazole building block, ensures that any observed metabolic stability in lead compounds can be attributed to the designed substitution pattern.

Agrochemical Design with Optimized Lipophilicity

The C3-isopropyl substituent confers a distinct logP contribution compared to C3-n-propyl or C3-methyl analogs, which is relevant for agrochemical programs optimizing foliar uptake (requiring balanced lipophilicity) or soil mobility (requiring lower logP). Class-level SAR from 1,2,4-triazole fungicide development indicates that C3 alkyl branching affects both target enzyme binding (CYP51) and physicochemical properties governing environmental fate [3]. The target compound's specific substitution pattern offers a pre-optimized lipophilicity starting point for agrochemical lead generation.

Application
Selection Property
Validation Focus
PROTAC Linker Design with Defined Amine Exit Vector
Linker geometry control (C5-2-propan-1-amine)
Conjugate physicochemical profiling (logD, solubility)
Kinase Inhibitor Library Synthesis via Amide Coupling
Amine nucleophilicity and steric accessibility
Coupling yield and conversion rate monitoring
Metabolic Stability Optimization in Fragment-to-Lead Programs
C3-isopropyl/N1-methyl shielding pattern
In vitro metabolic stability assays (e.g., liver microsomes)
Agrochemical Design with Optimized Lipophilicity
Branched C3-alkyl lipophilicity modulation
logP determination and target-enzyme binding assays
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